1-(2-Methoxy-5-morpholinophenyl)thiourea
Overview
Description
1-(2-Methoxy-5-morpholinophenyl)thiourea is a synthetic compound . It has a molecular weight of 267.35 . The IUPAC name for this compound is N-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Photoinitiators for Ultraviolet-Curable Pigmented Coatings
Copolymers containing morpholinophenyl units have been developed as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and were structurally characterized to understand their photoinitiation efficiency and the photochemical mechanistic aspects of these systems (Angiolini et al., 1997).
Synthesis and Biological Evaluation
Thiourea derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for their biological activities. For instance, their anti-radical scavenger properties and enzyme inhibitory activities have been assessed, showing promising antioxidant properties and moderate enzyme inhibiting activities (Raza et al., 2022).
Biodegradable Polyesteramides
Research into morpholine derivatives has also extended into the synthesis of biodegradable polyesteramides with pendant functional groups. These studies focus on developing materials with potential applications in biomedicine and biotechnology (Veld et al., 1992).
Antimicrobial Evaluation
Novel thiourea derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. This research highlights the potential of morpholinophenyl compounds in developing new antimicrobial agents (Nagaraj et al., 2014).
Structural Characterization
Detailed structural characterization of cinnamoyl thiourea derivatives, including those with morpholinophenyl groups, has been conducted. This research provides insights into the molecular structure and potential applications of these compounds in various fields (Hassan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJPPOEVGOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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